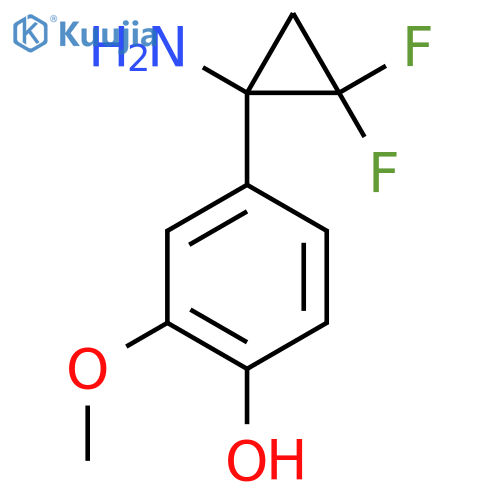Cas no 2228280-11-1 (4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol)

2228280-11-1 structure
商品名:4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol
- 2228280-11-1
- EN300-1947809
-
- インチ: 1S/C10H11F2NO2/c1-15-8-4-6(2-3-7(8)14)9(13)5-10(9,11)12/h2-4,14H,5,13H2,1H3
- InChIKey: IMHMSEXZEHMSQC-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1(C1C=CC(=C(C=1)OC)O)N)F
計算された属性
- せいみつぶんしりょう: 215.07578492g/mol
- どういたいしつりょう: 215.07578492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 55.5Ų
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1947809-10.0g |
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol |
2228280-11-1 | 10g |
$6266.0 | 2023-06-03 | ||
| Enamine | EN300-1947809-5g |
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol |
2228280-11-1 | 5g |
$4226.0 | 2023-09-17 | ||
| Enamine | EN300-1947809-0.1g |
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol |
2228280-11-1 | 0.1g |
$1283.0 | 2023-09-17 | ||
| Enamine | EN300-1947809-0.05g |
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol |
2228280-11-1 | 0.05g |
$1224.0 | 2023-09-17 | ||
| Enamine | EN300-1947809-0.5g |
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol |
2228280-11-1 | 0.5g |
$1399.0 | 2023-09-17 | ||
| Enamine | EN300-1947809-1g |
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol |
2228280-11-1 | 1g |
$1458.0 | 2023-09-17 | ||
| Enamine | EN300-1947809-5.0g |
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol |
2228280-11-1 | 5g |
$4226.0 | 2023-06-03 | ||
| Enamine | EN300-1947809-0.25g |
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol |
2228280-11-1 | 0.25g |
$1341.0 | 2023-09-17 | ||
| Enamine | EN300-1947809-1.0g |
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol |
2228280-11-1 | 1g |
$1458.0 | 2023-06-03 | ||
| Enamine | EN300-1947809-2.5g |
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol |
2228280-11-1 | 2.5g |
$2856.0 | 2023-09-17 |
4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol 関連文献
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
2228280-11-1 (4-(1-amino-2,2-difluorocyclopropyl)-2-methoxyphenol) 関連製品
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 61389-26-2(Lignoceric Acid-d4)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
